2-(4-Aminophenyl)propanoate
Description
2-(4-Aminophenyl)propanoate, specifically methyl this compound (CAS: 492445-74-6), is an ester derivative of propanoic acid featuring a 4-aminophenyl substituent at the α-carbon. It is also known as methyl α-methyl-4-aminophenylacetate and is identified by synonyms such as METHYL-2-(4-AMINOPHENYL)PROPANOATE (MDL: MFCD07787436) .
Properties
Molecular Formula |
C9H10NO2- |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)/p-1 |
InChI Key |
WOMVICAMAQURRN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ester Group Variations
The nature of the ester group significantly influences physicochemical properties such as lipophilicity, solubility, and metabolic stability:
Key Findings :
- Methyl esters (e.g., methyl this compound) are preferred in prodrug synthesis due to their balance of lipophilicity and hydrolytic susceptibility .
- tert-Butyl esters exhibit lower yields (70% vs. 87–92% for hydroxyl-substituted analogs), likely due to steric challenges during synthesis .
Substituent Position and Functional Group Effects
The position of the amino group and alternative functional groups impact electronic properties and bioactivity:
Positional Isomerism
- 4-Aminophenyl vs. 3-Aminophenyl: tert-Butyl this compound (CAS: 595570-58-4) shows distinct NMR profiles compared to its 3-aminophenyl analog (CAS: 183180-55-4), with para-substitution favoring stronger π-π interactions in biological systems . Methyl 3-(4-aminophenyl)propanoate (CAS: 35418-07-6) is a positional isomer with the amino group at the β-carbon, altering metabolic pathways compared to α-substituted derivatives .
Functional Group Replacements
- Hydroxyl vs. Amino Groups: Hydroxyl-substituted analogs (e.g., tert-butyl 2-(4-hydroxyphenyl)propanoate) achieve higher yields (92%) than amino derivatives, suggesting easier synthesis or purification . Nitro-to-Amino Reduction: Reduction of nitro precursors (e.g., (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate) to amino derivatives introduces chirality, critical for enantioselective drug activity .
Stereochemical Considerations
- Stereoisomers: Compounds like (S)-methyl 3-(4-aminophenyl)-2-phthalimidopropanoate (CAS: 97338-03-9) highlight the role of chirality in peptidomimetic design. The S-configuration enhances binding specificity in thiazole-containing antimycobacterial agents .
Prodrug and Pharmacological Profiles
- Ester Chain Length: Shorter esters (methyl > propyl) in ketoprofen prodrugs demonstrate superior activity, suggesting that methyl this compound may offer advantages in drug delivery .
- Thiazole Hybrids: Derivatives like (S)-2-amino-3-(4-(((4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid leverage the amino group for antimycobacterial activity, emphasizing the pharmacophore’s versatility .
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